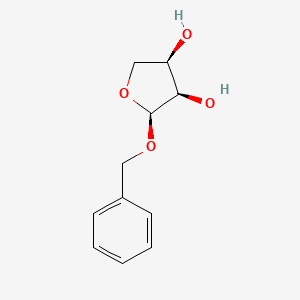![molecular formula C10H6BrFO2S B8194734 Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8194734.png)
Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate
概要
説明
Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H6BrFO2S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzo[b]thiophene under palladium catalysis . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: It serves as a probe for studying biological processes involving sulfur-containing heterocycles.
作用機序
The mechanism of action of Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
Methyl 7-fluorobenzo[b]thiophene-2-carboxylate: Similar structure but lacks the bromine atom.
Methyl 7-bromo-4-fluorobenzo[b]thiophene-2-carboxylate: Similar structure but with different positions of bromine and fluorine atoms.
Uniqueness
Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and binding properties. This unique structure can lead to distinct biological and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science .
特性
IUPAC Name |
methyl 4-bromo-7-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDKUQQCPZJZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2S1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-Bromo-3-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194708.png)

![[2-Bromo-6-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194727.png)



![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194766.png)
